molecular formula C9H10F2N2O5 B193463 2',2'-Difluorodeoxyuridine CAS No. 114248-23-6

2',2'-Difluorodeoxyuridine

Numéro de catalogue B193463
Numéro CAS: 114248-23-6
Poids moléculaire: 264.18 g/mol
Clé InChI: FIRDBEQIJQERSE-QPPQHZFASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2’,2’-Difluorodeoxyuridine is an active metabolite of the anticancer nucleoside analog gemcitabine . It is formed by deamination of gemcitabine by cytidine deaminase in the liver . It is cytotoxic to HepG2 and A549 cancer cells .


Synthesis Analysis

Gemcitabine (2′,2′-difluorodeoxycytidine, dFdC) is a cytidine analog, where two fluorine atoms have replaced the hydroxyl on the ribose .


Chemical Reactions Analysis

2′,2′-Difluorodeoxyuridine (dFdU) is the main metabolite of Gemcitabine .


Physical And Chemical Properties Analysis

2’,2’-Difluorodeoxyuridine has a molecular formula of C9H10F2N2O5 and a molecular weight of 264.18 g/mol . Its IUPAC name is 1- [ (2 R ,4 R ,5 R )-3,3-difluoro-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .

Applications De Recherche Scientifique

Anticancer Drug Metabolism

2’,2’-Difluorodeoxyuridine (dFdU): is extensively metabolized from Gemcitabine , an important anticancer drug used to treat various cancers such as non-small cell lung, pancreatic, bladder, and breast cancers. The metabolism process involves cytidine deaminase which converts Gemcitabine to dFdU .

Analytical Method Development

Researchers have developed sensitive analytical methods to quantify Gemcitabine and its metabolites, including dFdU, from tumor tissue. This is crucial for understanding the pharmacokinetics and pharmacodynamics of Gemcitabine in cancer treatment .

Biomarker for Chemotherapy Efficacy

dFdU can serve as a biomarker to evaluate the efficacy of Gemcitabine chemotherapy. By measuring the levels of dFdU, clinicians can assess how well the drug is being metabolized and its effectiveness in cancer treatment .

Study of Drug Resistance Mechanisms

Understanding the metabolism of Gemcitabine to dFdU helps in studying drug resistance mechanisms in cancer cells. This knowledge can lead to the development of strategies to overcome resistance and improve treatment outcomes .

Pharmacological Research

dFdU is used in pharmacological research to study its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profiles .

Drug Design and Synthesis

The structural properties of dFdU are studied for drug design purposes, aiming to synthesize new compounds with improved efficacy and reduced side effects for cancer therapy .

Mécanisme D'action

Target of Action

2’,2’-Difluorodeoxyuridine (also known as 2’-Deoxy-2’,2’-difluorouridine) is a metabolite of the anticancer drug Gemcitabine . The primary targets of this compound are the cellular enzymes involved in DNA synthesis, particularly deoxycytidine kinase (dCK) and cytidine deaminase (CDA) .

Mode of Action

Once transported into the cell, 2’,2’-Difluorodeoxyuridine is phosphorylated by dCK to its monophosphate and subsequently to its active diphosphate and triphosphate metabolites . These metabolites compete with the natural substrate deoxycytidine triphosphate (dCTP) for incorporation into DNA, thereby inhibiting DNA synthesis and blocking cells in the early S phase .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in DNA synthesis. By inhibiting ribonucleotide reductase, it leads to the depletion of dCTP pools, facilitating the DNA incorporation of its own triphosphate metabolites . This process disrupts the normal cell cycle and can lead to cell death .

Pharmacokinetics

2’,2’-Difluorodeoxyuridine is extensively formed and accumulates after multiple oral dosing of Gemcitabine . It has been observed that this compound has a long terminal half-life . The compound’s bioavailability is influenced by the activity of dCK and CDA enzymes, which are responsible for its activation and metabolism respectively .

Result of Action

The incorporation of 2’,2’-Difluorodeoxyuridine triphosphate into DNA and RNA results in the inhibition of DNA synthesis, blocking cells in the early S phase . This disruption of the cell cycle can lead to cell death , contributing to the compound’s cytotoxic effects.

Action Environment

The action of 2’,2’-Difluorodeoxyuridine can be influenced by various environmental factors. For instance, the expression levels of the human equilibrative or concentrative type 1 nucleoside transporter (hENT 1 and hCNT 1) can affect the cellular uptake of the compound . Furthermore, the compound’s toxicity can be increased by overexpression of these transporters .

Safety and Hazards

The safety data sheet for 2’,2’-Difluorodeoxyuridine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Orientations Futures

Microorganisms have been found to play a consequential role in the occurrence and progression of pancreatic cancer and also modulate the effect of chemotherapy to some extent . Microorganisms may become an important biomarker for predicting pancreatic carcinogenesis and detecting the prognosis of pancreatic cancer . Further exploration and experiments are imperative to understanding the mechanism underlying the interaction between microorganisms and pancreatic cancer .

Propriétés

IUPAC Name

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRDBEQIJQERSE-QPPQHZFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891460
Record name 2',2'-Difluorodeoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',2'-Difluorodeoxyuridine

CAS RN

114248-23-6
Record name 2',2'-Difluorodeoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114248236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',2'-Difluorodeoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2â??,2â??-Difluoro-2â??-deoxyuridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',2'-DIFLUORODEOXYURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30D8SIL1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',2'-Difluorodeoxyuridine
Reactant of Route 2
2',2'-Difluorodeoxyuridine
Reactant of Route 3
2',2'-Difluorodeoxyuridine
Reactant of Route 4
2',2'-Difluorodeoxyuridine
Reactant of Route 5
2',2'-Difluorodeoxyuridine
Reactant of Route 6
2',2'-Difluorodeoxyuridine

Q & A

A: dFdU, like its parent compound gemcitabine (2′,2′-difluorodeoxycytidine, dFdC), needs to be phosphorylated intracellularly to exert its cytotoxic effects. Once converted to its triphosphate form (dFdU-TP), it can be incorporated into both DNA and RNA. [] This incorporation disrupts DNA synthesis and ultimately leads to cell death. []

ANone: While the provided abstracts do not contain detailed spectroscopic data for dFdU, its molecular formula is C9H12F2N2O5 and its molecular weight is 266.2 g/mol.

ANone: This information is not extensively discussed in the provided abstracts. Further research is needed to provide conclusive answers regarding dFdU's material compatibility and stability under various conditions.

ANone: The provided abstracts primarily focus on dFdU as a metabolite of gemcitabine and not as a catalyst. Therefore, information on its catalytic properties, reaction mechanisms, and selectivity is not available within these research papers.

ANone: The provided abstracts do not provide information regarding computational chemistry studies or QSAR models specifically for dFdU.

A: While specific SAR studies on dFdU are not described in the abstracts, research suggests that the addition of lipophilic groups to gemcitabine, the parent compound of dFdU, can improve its interaction with lipid bilayers. This modification may enhance its absorption through cellular membranes. []

ANone: The provided abstracts do not discuss SHE regulations specific to dFdU.

A: dFdU is primarily formed through the rapid deamination of gemcitabine by the enzyme cytidine deaminase (CDA). [, , , , , , ] Following intravenous administration, dFdU exhibits a longer half-life compared to gemcitabine. [, , , ] It is primarily eliminated through renal excretion. [, , ] Studies indicate that dFdU can be detected in various biological matrices, including plasma, urine, and saliva. [, , , , , , ]

A: In vitro studies demonstrated that dFdU exhibits cytotoxic effects in various cancer cell lines, including human hepatoma (HepG2) and human lung (A549) carcinoma cells. [, ] Furthermore, dFdU demonstrated the ability to inhibit cell cycle progression. [] In vivo studies using a mouse model of colon cancer demonstrated that bacteria expressing a specific enzyme (cytidine deaminase, CDDL) could metabolize gemcitabine into dFdU, leading to tumor resistance. []

A: One mechanism of resistance to gemcitabine, and potentially dFdU, is through the loss of deoxycytidine kinase (dCK), an enzyme crucial for the activation of these nucleoside analogs. [] Studies show that a gemcitabine-resistant ovarian cancer cell line (AG6000) displayed cross-resistance to dFdU. [] Another study using a mouse model of colon cancer identified that intratumoral bacteria expressing cytidine deaminase (CDDL) could convert gemcitabine into dFdU, contributing to tumor resistance. []

ANone: The provided abstracts primarily focus on dFdU as a metabolite of gemcitabine and do not provide extensive details on its individual toxicity profile.

A: While the provided abstracts do not delve into specific drug delivery strategies for dFdU, one study explored the interaction between lipophilic gemcitabine prodrugs and liposomes. [] This approach could potentially be investigated for dFdU delivery.

A: While the abstracts do not specifically address dFdU biomarkers, they highlight the role of enzymes like cytidine deaminase (CDA) and deoxycytidine kinase (dCK) in gemcitabine metabolism, which could have implications for dFdU levels. [, , , ]

A: Several analytical methods, primarily based on high-performance liquid chromatography (HPLC) coupled with various detection methods like tandem mass spectrometry (MS/MS) or UV detection, have been used for the quantification of dFdU in various biological matrices, including plasma, urine, and intracellular fluids. [, , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.